

3-Bromo-2,4-difluorobenzaldehyde molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromo-2,4-difluorobenzaldehyde

Cat. No.: B1378423

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An In-Depth Technical Guide to **3-Bromo-2,4-difluorobenzaldehyde**: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of **3-Bromo-2,4-difluorobenzaldehyde**, a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its molecular architecture, physicochemical properties, synthetic utility, and safety protocols, offering field-proven insights into its application as a versatile chemical intermediate.

Molecular Identity and Structural Elucidation

3-Bromo-2,4-difluorobenzaldehyde is a polysubstituted benzene derivative whose synthetic versatility is dictated by the specific arrangement of its functional groups: an aldehyde, a bromine atom, and two fluorine atoms.^[1] This distinct substitution pattern creates a unique electronic and steric environment, making it a valuable precursor for complex molecular architectures.^[1]

Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The primary identifiers for **3-Bromo-2,4-difluorobenzaldehyde** are consolidated below.

Identifier	Value	Source
IUPAC Name	3-Bromo-2,4-difluorobenzaldehyde	N/A
CAS Number	1326714-93-5	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[1] [2]
Molecular Weight	221.00 g/mol	[6]
Canonical SMILES	C1=CC(=C(C(=C1C=O)F)Br)F	
InChI Key	KNUJOBHCYUUMBV-UHFFFAOYSA-N	[2]

Figure 1: 2D Chemical Structure of **3-Bromo-2,4-difluorobenzaldehyde**.

Physicochemical and Safety Profile

The physical properties and safety data are paramount for experimental design, handling, and storage. The compound typically appears as a colorless to light yellow liquid or semi-solid.[\[2\]](#)

Key Properties

Property	Value	Source(s)
Melting Point	56-57 °C	[2]
Boiling Point	230.9 ± 35.0 °C (Predicted)	[2]
Density	1.758 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	56 °C	
Solubility	Slightly soluble in Acetonitrile, Chloroform	[2]

Safety and Handling

As a halogenated aromatic aldehyde, **3-Bromo-2,4-difluorobenzaldehyde** requires careful handling. It is classified as an irritant.[\[1\]](#)

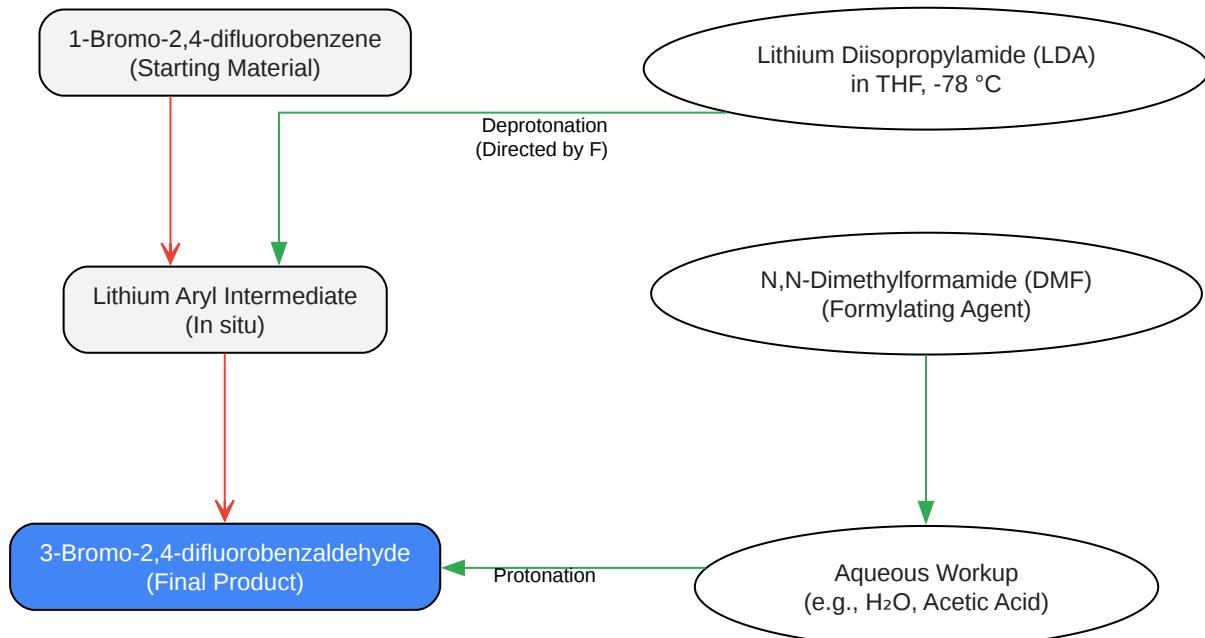
- GHS Pictogram: Irritant
- GHS Signal Word: Warning[1]
- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]
- Precautionary Measures: Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[7][9] Handling should be performed in a well-ventilated area or fume hood to avoid inhalation.[7][9][10]
- Storage: The compound should be stored under an inert gas (Nitrogen or Argon) at 2–8 °C to maintain its stability.[2]

Synthesis and Reactivity Insights

The strategic placement of substituents on the aromatic ring governs the reactivity of **3-Bromo-2,4-difluorobenzaldehyde**. The aldehyde group and the two fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1] However, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it an exceptionally useful building block.[1]

Directed Ortho-Metalation Synthesis Workflow

A common and effective method for the regioselective synthesis of this compound is through directed ortho-metallation of 1-bromo-2,4-difluorobenzene, followed by formylation. This approach leverages the directing effect of the fluorine atom at the 2-position to introduce the aldehyde group at the desired location.

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